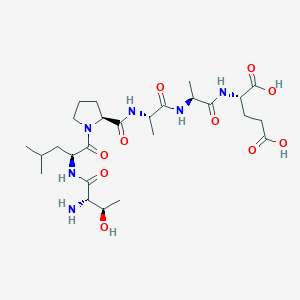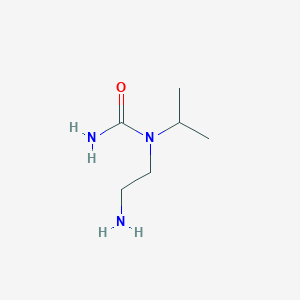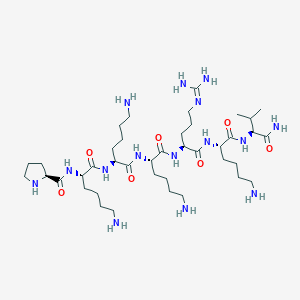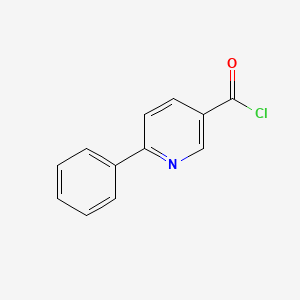![molecular formula C12H18OSSi B12571292 Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- CAS No. 177658-15-0](/img/structure/B12571292.png)
Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further connected to a 1-[(phenylmethyl)thio]ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- typically involves the reaction of trimethylsilanol with a suitable precursor containing the 1-[(phenylmethyl)thio]ethenyl group. One common method includes the use of a silylation agent such as chlorotrimethylsilane in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylation agent.
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioether group to a thiol or even further to a hydrocarbon.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or hydrocarbons.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its ability to enhance the properties of polymers and other materials.
Wirkmechanismus
The mechanism by which Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- exerts its effects depends on the specific application:
In organic synthesis: , the trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect functional groups from unwanted reactions.
In biological systems: , the compound may interact with cellular components such as proteins or nucleic acids, leading to changes in cellular function or signaling pathways.
In materials science: , the compound can enhance the properties of polymers by improving their thermal stability, mechanical strength, and resistance to environmental degradation.
Vergleich Mit ähnlichen Verbindungen
Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- can be compared with other organosilicon compounds such as:
Trimethylsilyl chloride: A commonly used silylation agent with similar reactivity but lacking the 1-[(phenylmethyl)thio]ethenyl group.
Trimethylsilyl ether: Another silyl compound used as a protecting group in organic synthesis, but with different functional groups attached to the silicon atom.
Phenyltrimethylsilane: Contains a phenyl group attached to the silicon atom, offering different reactivity and applications compared to Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-.
Eigenschaften
CAS-Nummer |
177658-15-0 |
|---|---|
Molekularformel |
C12H18OSSi |
Molekulargewicht |
238.42 g/mol |
IUPAC-Name |
1-benzylsulfanylethenoxy(trimethyl)silane |
InChI |
InChI=1S/C12H18OSSi/c1-11(13-15(2,3)4)14-10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
InChI-Schlüssel |
CZAPFKYVNANMKV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C)SCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)

![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)




![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)

